2-[(4-fluorophenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-fluorophenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a molecular formula of C22H20FN3O and a molecular weight of 361.412 Da . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with 3-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with 2-amino-4-methylbenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid to yield the desired quinazolinone compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-fluorophenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinazolinone ring.
Scientific Research Applications
2-[(4-fluorophenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable enzyme-inhibitor complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
2-[(4-fluorophenyl)amino]-4-methyl-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
2-[(4-fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone: This compound shares a similar fluorophenyl group but has a different core structure, leading to different biological activities.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group but has a thiazole ring instead of a quinazolinone ring, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C22H20FN3O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-7-(3-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20FN3O/c1-13-4-3-5-15(10-13)16-11-19-21(20(27)12-16)14(2)24-22(26-19)25-18-8-6-17(23)7-9-18/h3-10,16H,11-12H2,1-2H3,(H,24,25,26) |
InChI Key |
JSIWOIUCHBPSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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